molecular formula C27H28ClN5O B2511451 1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384375-02-4

1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2511451
CAS No.: 384375-02-4
M. Wt: 474.01
InChI Key: HDXAKORZPARTDS-UHFFFAOYSA-N
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Description

The compound 1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (hereafter referred to as the target compound) is a pyrido[1,2-a]benzimidazole derivative featuring a carbonitrile group at position 4, a propyl chain at position 3, and a piperazine moiety substituted with a 5-chloro-2-methoxybenzyl group at position 1.

The 5-chloro-2-methoxybenzyl substituent on the piperazine ring introduces both lipophilic (chloro) and polar (methoxy) characteristics, which may influence blood-brain barrier permeability and target binding affinity. The propyl chain at position 3 balances steric bulk and hydrophobicity compared to shorter (methyl) or longer (octyl) alkyl groups in analogs.

Properties

IUPAC Name

1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O/c1-3-6-19-16-26(33-24-8-5-4-7-23(24)30-27(33)22(19)17-29)32-13-11-31(12-14-32)18-20-15-21(28)9-10-25(20)34-2/h4-5,7-10,15-16H,3,6,11-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXAKORZPARTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C23H26ClN5O\text{C}_{23}\text{H}_{26}\text{Cl}\text{N}_5\text{O}

Molecular Weight: 425.94 g/mol
SMILES Notation: COc1ccc(Cl)cc1CN2CCN(CC2)c3cc(C#N)nc4ccccc4n34

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including our compound of interest. Benzimidazoles are known for their diverse biological activities, particularly their anticancer effects. The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCell Line Tested% InhibitionMechanism of Action
5aMCF-795%ROS-mediated apoptosis
4bA54977%DNA intercalation
7bHeLa70%Topoisomerase inhibition

These findings indicate that compounds with similar structures to our target compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research.

The mechanism through which benzimidazole derivatives exert their anticancer effects often involves the induction of oxidative stress in cancer cells. The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis. For instance, compound 5a was shown to increase superoxide dismutase activity while decreasing catalase and glutathione peroxidase activities, indicating a shift toward oxidative stress that promotes cancer cell death .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives has revealed critical insights into how structural modifications influence biological activity. Key points include:

  • Substituents at the 5-position: The presence of halogen atoms (e.g., chlorine) enhances anticancer activity.
  • Piperazine moiety: This functional group is crucial for receptor binding and enhances solubility.
  • Carbonitrile group: This group is associated with increased potency against specific cancer types.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several new benzimidazole derivatives and evaluated their cytotoxicity against human cancer cell lines. Among these, compounds with similar piperazine substitutions showed enhanced growth inhibition compared to standard chemotherapeutics like cisplatin .
  • Pharmacological Reviews : A comprehensive review highlighted various benzimidazole derivatives' pharmacological properties, noting their effectiveness against cancer, inflammation, and microbial infections . This underscores the versatility of this chemical class.

Comparison with Similar Compounds

The target compound belongs to a broader class of pyrido[1,2-a]benzimidazole-4-carbonitriles with structural variations primarily in the piperazine substituents and alkyl chains. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Piperazine Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) LogP* Key Features
Target Compound 5-Chloro-2-methoxybenzyl Propyl C₂₆H₂₈ClN₅O₂ ~498.0† ~4.5‡ Balanced lipophilicity from chloro and methoxy groups; moderate alkyl chain length.
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-Chlorobenzyl Propyl C₂₅H₂₅ClN₅ 458.9 ~5.0 Higher lipophilicity due to lack of methoxy group; similar alkyl chain.
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-Methoxybenzyl Methyl C₂₅H₂₅N₅O 411.5 ~3.8 Increased polarity from methoxy; shorter alkyl chain reduces steric hindrance.
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-Fluorobenzyl Methyl (with 2-octyl) C₃₂H₃₈FN₅ 511.7 8.43§ Extreme lipophilicity from octyl chain; fluorine enhances electronegativity.
1-{4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-(2,5-Dimethylpyrrol-1-yl)ethyl Propyl C₂₈H₃₃N₇ 475.6 ~4.2 Heterocyclic substituent may enhance solubility; pyrrole introduces π-π interactions.
1-[4-(2-Methylnaphthylmethyl)piperazin-1-yl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Methylnaphthylmethyl Isopropyl C₃₂H₃₂N₅ 486.6 ~6.0 Bulky aromatic group increases steric hindrance; isopropyl enhances hydrophobicity.

†Calculated based on structural formula. ‡Inferred from analogs; methoxy reduces LogP compared to chloro. §Experimentally reported .

Substituent Analysis

a. Piperazine Modifications
  • Chlorinated Benzyl Groups: The target compound’s 5-chloro-2-methoxybenzyl group offers a unique electronic profile compared to the 4-chlorobenzyl analog .
  • Methoxy vs. Fluorine : The 4-methoxybenzyl analog has lower LogP (~3.8) than the target compound, favoring aqueous solubility. In contrast, the 4-fluorobenzyl derivative combines electronegativity with high lipophilicity (LogP 8.43), likely enhancing CNS penetration.
  • Bulkier Groups : The 2-methylnaphthylmethyl substituent introduces steric bulk, which may limit binding to shallow receptor pockets but improve affinity for hydrophobic domains.
b. Alkyl Chain Variations
  • Propyl vs. Methyl : The target compound’s propyl chain at position 3 provides moderate hydrophobicity compared to the methyl group in . Longer chains (e.g., octyl in ) drastically increase LogP, reducing solubility but enhancing membrane permeability.
  • Isopropyl vs.

Q & A

What are the key structural features influencing the biological activity of this compound, and how can they be experimentally validated?

Basic Research Focus:
The compound’s activity is likely influenced by its multi-ring system (pyrido-benzimidazole core), the electron-withdrawing carbonitrile group, and the substituted benzyl-piperazine moiety. The 5-chloro-2-methoxybenzyl group may enhance lipophilicity and target binding, as seen in structurally related kinase inhibitors .
Methodological Validation:

  • Nuclear Magnetic Resonance (NMR): Assign chemical shifts to confirm substituent positions (e.g., methoxy and chloro groups via 1H^{1}\text{H}/13C^{13}\text{C} NMR) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and fragmentation patterns .
  • Molecular Docking: Use crystallographic data from analogous piperazine-benzimidazole compounds to model interactions with kinases or receptors .

What synthetic strategies are recommended for constructing the pyrido[1,2-a]benzimidazole core?

Basic Synthesis Approach:
The core can be synthesized via cyclocondensation of 2-aminopyridine derivatives with carbonyl intermediates. For example:

Step 1: React 2-aminopyridine with a propyl-substituted ketone or aldehyde under acidic conditions to form the benzimidazole ring .

Step 2: Introduce the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling .
Advanced Optimization:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while temperature control (50–100°C) minimizes side reactions .
  • Catalysis: Palladium catalysts improve yields in coupling reactions involving sterically hindered piperazine derivatives .

How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Advanced Data Analysis:
Contradictions in kinase inhibition or cytotoxicity may arise from assay conditions (e.g., ATP concentration, cell line variability). Mitigation strategies include:

  • Dose-Response Studies: Establish IC50_{50} values across multiple concentrations to confirm potency trends .
  • Binding Assays: Use surface plasmon resonance (SPR) to measure direct target affinity, excluding off-target effects .
  • Meta-Analysis: Compare data from compounds with shared pharmacophores (e.g., piperazine-linked heterocycles) to identify structure-activity relationships (SAR) .

What methodologies are critical for studying the compound’s pharmacokinetic properties?

Advanced Research Focus:

  • Metabolic Stability: Incubate with liver microsomes and analyze via LC-MS/MS to identify major metabolites (e.g., demethylation of the methoxy group) .
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure free fraction, critical for assessing bioavailability .
  • Caco-2 Permeability: Evaluate intestinal absorption potential by monitoring apical-to-basolateral transport in cell monolayers .

How can researchers optimize reaction yields for introducing the 5-chloro-2-methoxybenzyl group?

Advanced Synthetic Chemistry:

  • Protecting Groups: Temporarily protect the piperazine nitrogen with Boc (tert-butoxycarbonyl) to prevent unwanted alkylation .
  • Coupling Conditions: Use Mitsunobu reactions (DIAD, PPh3_3) or reductive amination (NaBH3_3CN) for efficient benzyl-piperazine linkage .
  • Purification: Employ flash chromatography with gradient elution (cyclohexane/ethyl acetate) to isolate the product from regioisomers .

What experimental designs are recommended for assessing the compound’s selectivity across kinase families?

Advanced Screening:

  • Kinase Profiling Panels: Test against a panel of 50–100 kinases at 1 µM to identify off-target inhibition .
  • Crystallography: Co-crystallize the compound with high-affinity kinases (e.g., ABL1 or JAK2) to map binding interactions and guide selectivity engineering .
  • Cellular Assays: Compare effects on phosphorylation of downstream targets (e.g., STAT3 for JAK inhibitors) in primary vs. cancer cells .

How can thermal stability and degradation pathways be characterized for this compound?

Basic Characterization:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature and residual solvent content .
  • Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and polymorphic forms .
    Advanced Analysis:
  • Forced Degradation Studies: Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-HRMS .

What strategies can reconcile discrepancies in cytotoxicity data between in vitro and in vivo models?

Advanced Translational Research:

  • Pharmacodynamic Markers: Measure target engagement in tumors via immunohistochemistry or PET imaging .
  • Species-Specific Metabolism: Compare metabolite profiles in human vs. rodent hepatocytes to adjust dosing regimens .
  • Tumor Microenvironment Models: Use 3D spheroids or patient-derived xenografts (PDX) to mimic in vivo conditions .

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